![molecular formula C6H5N3S B1298100 [1,2,4]Triazolo[4,3-a]pyridine-3-thiol CAS No. 6952-68-7](/img/structure/B1298100.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol
Overview
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound that features a fused triazole and pyridine ring system with a thiol group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with hydrazides, followed by cyclization and dehydration under microwave irradiation . Another approach involves the use of dicationic molten salts as catalysts, which facilitate the formation of the triazole ring under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact and enhance the sustainability of the production process .
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The triazole and pyridine rings can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives, thioethers.
Substitution: Various substituted triazolo[4,3-a]pyridine derivatives
Chemistry:
Catalysis: this compound derivatives are used as ligands in coordination chemistry and catalysis.
Materials Science: The compound is explored for its potential in the development of novel materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antibacterial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Enzyme Inhibition: It has shown potential as an inhibitor of enzymes such as α-glucosidase, which is relevant for the treatment of Type 2 Diabetes Mellitus.
Industry:
Pharmaceuticals: The compound is investigated for its potential use in drug discovery and development.
Agriculture: It may be used in the development of agrochemicals with enhanced efficacy and safety profiles.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an α-glucosidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose and thereby reducing blood sugar levels . In cancer research, it has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune evasion by tumors .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Shares a similar triazole ring system but with a pyrazine ring instead of pyridine.
[1,2,4]Triazolo[4,3-a]pyrimidine: Similar structure with a pyrimidine ring.
[1,2,3]Triazole Derivatives: Differ in the arrangement of nitrogen atoms in the triazole ring
Uniqueness:
Structural Features: The unique fusion of triazole and pyridine rings with a thiol group provides distinct chemical reactivity and biological activity.
Biological Activity: Exhibits specific enzyme inhibition and antimicrobial properties that may not be present in similar compounds
Biological Activity
The compound [1,2,4]Triazolo[4,3-a]pyridine-3-thiol has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, particularly in cancer treatment.
Chemical Structure and Properties
This compound is characterized by a unique fusion of triazole and pyridine rings with a thiol group. This structural configuration contributes to its distinct chemical reactivity and biological activity. The compound exhibits excellent in vitro metabolic stability, making it a promising candidate for drug development.
The primary target of this compound is indoleamine 2,3-dioxygenase 1 (IDO1) . By inhibiting IDO1's catalytic activity, the compound affects the kynurenine pathway, which is crucial for tryptophan metabolism. This inhibition can enhance immune responses, particularly in the context of cancer immunotherapy .
Biochemical Pathways Affected
- Kynurenine Pathway : Inhibition leads to increased availability of tryptophan for immune system function.
- Cell Signaling Pathways : The compound also impacts pathways related to cell growth and differentiation by inhibiting c-Met kinase activity.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies show that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma). For instance, certain derivatives demonstrated IC50 values in the low micromolar range against these resistant cancer types .
- Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens. Its derivatives have been evaluated for antibacterial and antifungal activities with promising results .
Case Study 1: Anticancer Efficacy
In a study assessing the cytotoxicity of [1,2,4]triazolo[4,3-a]pyridine derivatives against human melanoma (IGR39) and breast cancer (MDA-MB-231) cells, it was observed that certain compounds exhibited higher selectivity towards melanoma cells compared to others. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics used for these cancers .
Case Study 2: Antimicrobial Activity
A series of synthesized derivatives were tested against pathogenic bacteria. Notably, one derivative displayed MIC values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate strong potential for developing new antimicrobial agents from this compound derivatives .
Comparison with Similar Compounds
Compound Type | Biological Activity | Structural Features |
---|---|---|
[1,2,4]Triazolo[4,3-a]pyrazine | Moderate anticancer activity | Similar triazole ring system |
[1,2,4]Triazolo[4,3-a]pyrimidine | Antimicrobial properties | Contains a pyrimidine ring |
1,2,3-Triazole Derivatives | Variable enzyme inhibition | Different nitrogen arrangements in triazole |
Pharmacokinetics
The pharmacokinetic profile indicates that this compound has favorable absorption and distribution characteristics. It shows good solubility in biological fluids and exhibits low toxicity in preliminary studies. Further research is needed to fully understand its pharmacodynamics and long-term effects in vivo.
Q & A
Q. Basic: What are the common synthetic routes for [1,2,4]Triazolo[4,3-a]pyridine-3-thiol, and what are their key mechanistic steps?
Answer:
The synthesis typically involves cyclization of hydrazine derivatives with pyridine precursors. For example:
- Hydrazine-Pyridine Cyclization : Reacting 2-hydrazinylpyridines with thiocarbonylating agents (e.g., CS₂ or Lawesson’s reagent) under reflux conditions. The mechanism involves nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by cyclization to form the triazole ring .
- Oxidative Cyclization : Iodine-mediated oxidative cyclization of amidrazones with aldehydes in polyethylene glycol (PEG) as a recyclable solvent. This method avoids metal catalysts and achieves yields up to 85% .
- Palladium-Catalyzed Coupling : For advanced derivatives, palladium-catalyzed chemoselective monoarylation of hydrazides with aryl halides generates substituted triazolopyridines. Key intermediates are characterized via / NMR and mass spectrometry .
Q. Advanced: How can researchers optimize synthetic yields while minimizing side reactions (e.g., Dimroth rearrangement)?
Answer:
Side reactions like the Dimroth rearrangement (observed in nitro-substituted hydrazinylpyridines ) can be mitigated by:
- Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of reflux) to suppress rearrangement .
- Substituent Engineering : Avoiding electron-withdrawing groups (e.g., NO₂) at positions that destabilize the triazole ring.
- Solvent Screening : Polar aprotic solvents (e.g., CH₃CN) favor cyclization over rearrangement, as shown in phosphonylated triazolopyridine syntheses .
Yields are quantified via NMR or HPLC, with optimized conditions achieving >75% purity .
Q. Basic: What spectroscopic and crystallographic methods are used to characterize this compound derivatives?
Answer:
- NMR Spectroscopy : NMR identifies aromatic protons (δ 7.2–8.5 ppm) and thiol protons (δ 3.5–4.2 ppm). NMR confirms carbonyl/thiol carbon signals (δ 160–180 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., [M+H]⁺ for C₆H₅N₃S: 152.0382 ).
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–S bond: 1.68 Å in phosphonylated derivatives ). CCDC deposition codes (e.g., 1876879) provide public access to structural data .
Q. Advanced: How do researchers address solubility and stability challenges in biological assays?
Answer:
- Solubility Enhancement : Use DMSO/PEG mixtures (≤5% v/v) or β-cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. Thiol oxidation is a major degradation pathway; antioxidants (e.g., BHT) are added to formulations .
- Protonation State Analysis : pH-dependent UV-Vis spectroscopy (200–400 nm) identifies thiol ↔ thione tautomerism, critical for reactivity in enzyme inhibition assays .
Q. Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Antibacterial Agents : Derivatives like 5-phenyl-1,2,4-triazole-3-thiols show MIC values of 2–8 µg/mL against S. aureus and E. coli via thioredoxin reductase inhibition .
- Enzyme Inhibitors : Phosphonylated analogs act as noncompetitive inhibitors of alkaline phosphatases (IC₅₀: 12–35 µM) .
- Metal Chelators : The thiol group binds transition metals (e.g., Cu²⁺), enabling applications in catalysis or metalloprotein studies .
Q. Advanced: How can structural modifications improve bioactivity while reducing cytotoxicity?
Answer:
- Substituent Effects : Introducing methyl/ethoxy groups at position 6 increases membrane permeability (logP: 1.8–2.3) while reducing hepatic toxicity in vitro .
- Hybrid Scaffolds : Fusion with pyrazolo[1,5-a]pyrimidine enhances selectivity for bacterial over mammalian kinases (SI > 10) .
- QSAR Modeling : 3D-QSAR using CoMFA (Comparative Molecular Field Analysis) correlates steric/electronic parameters (e.g., Hammett σ) with IC₅₀ values .
Q. Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Discrepancies in MIC values often arise from variations in broth microdilution protocols (e.g., inoculum size: 1×10⁵ vs. 5×10⁵ CFU/mL). Follow CLSI guidelines .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that contribute to potency differences between studies .
- Target Validation : Use CRISPR-Cas9 knockouts (e.g., mst gene in M. tuberculosis) to confirm target engagement .
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c10-6-8-7-5-3-1-2-4-9(5)6/h1-4H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMDNIPQCWNIMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=S)N2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219772 | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-68-7 | |
Record name | 1,2,4-Triazolo(4,3-a)pyridine-3-thiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6952-68-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,2,4)Triazolo(4,3-a)pyridine-3(2H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,2,4]Triazolo[4,3-a]pyridine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,4-TRIAZOLO(4,3-A)PYRIDINE-3-THIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RLY3OSJ5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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